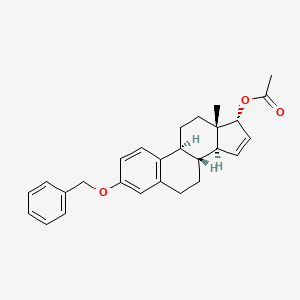

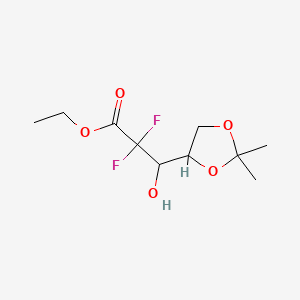

(17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate, also known as benzyloxyestra-1,3,5(10),15-tetraen-17-yl acetate (BETA), is a synthetic compound that has been used in scientific research for a variety of applications. BETA is a derivative of estra-1,3,5(10),15-tetraen-17-yl acetate (ETA), a naturally occurring compound found in some plant species. BETA has attracted considerable attention due to its unique properties and potential applications.

Applications De Recherche Scientifique

Medicine

“15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate” is a protected estetrol . Estetrol, a natural estrogen synthesized exclusively during pregnancy by the human fetal liver, is a selective nuclear estrogen receptor modulator . It exerts estrogenic actions on the endometrium or the central nervous system but presents antagonistic effects on the breast . This makes it potentially useful in hormone replacement therapy and in the treatment of certain hormone-dependent cancers.

Pharmacology

In pharmacology, this compound could be used in the development of new drugs. Its unique structure and properties might make it a valuable component in the creation of novel pharmaceuticals .

Biochemistry

In biochemistry, “15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate” could be used to study the function and regulation of estrogen receptors. Its ability to selectively modulate these receptors could provide insights into their role in various biological processes .

Molecular Biology

In molecular biology, this compound could be used as a tool to study gene expression. As a selective estrogen receptor modulator, it could be used to investigate the role of these receptors in regulating the expression of specific genes .

Chemical Synthesis

“15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate” could be used as a starting material or intermediate in the synthesis of other complex organic compounds .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reference standard for the identification and quantification of similar compounds in various samples .

Mécanisme D'action

Target of Action

The primary target of 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate, a protected estetrol , is the nuclear estrogen receptor . This receptor plays a crucial role in mediating the effects of estrogens, which are essential hormones for sexual development and reproductive function.

Mode of Action

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate acts as a selective nuclear estrogen receptor modulator It binds to the estrogen receptor, modulating its activity

Result of Action

Given its role as a selective nuclear estrogen receptor modulator , it likely influences processes related to sexual development and reproductive function.

Propriétés

IUPAC Name |

[(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O3/c1-18(28)30-26-13-12-25-24-10-8-20-16-21(29-17-19-6-4-3-5-7-19)9-11-22(20)23(24)14-15-27(25,26)2/h3-7,9,11-13,16,23-26H,8,10,14-15,17H2,1-2H3/t23-,24-,25+,26-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNSBVRDAJVLAM-SEFGFODJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747535 |

Source

|

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate | |

CAS RN |

690996-25-9 |

Source

|

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)